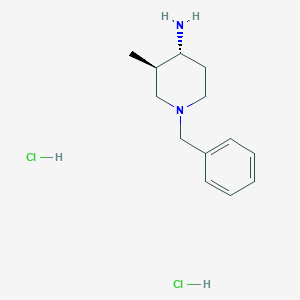

(3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride

Description

(3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride (CAS: 1062580-52-2) is a chiral piperidine derivative with two stereocenters at the 3R and 4R positions. It is a critical intermediate in synthesizing Tofacitinib citrate, a Janus kinase (JAK) inhibitor approved for treating rheumatoid arthritis and other autoimmune disorders . The compound exists as a dihydrochloride salt, enhancing its stability and solubility for pharmaceutical processing. Its molecular formula is C₁₄H₂₂N₂·2HCl, with a molecular weight of 291.26 g/mol .

Properties

IUPAC Name |

(3R,4R)-1-benzyl-3-methylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H/t11-,13-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZZZCZWHJKIAC-IZUPTLQPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@H]1N)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

A widely cited method involves the reductive amination of 1-benzyl-4-methylpiperidin-3-one. In a representative procedure, 1-benzyl-3-methylamino-4-methyl-pyridine bromide (34.1 mmol) is dissolved in ethanol and treated with sodium borohydride (3.87 g, 102.3 mmol) at 30°C for 16 hours. The reaction mixture is acidified with 2M HCl, concentrated, and extracted with dichloromethane. Subsequent treatment with hydrochloric acid in ethanol yields the dihydrochloride salt with a 70% isolated yield. Critical parameters include:

-

Temperature control : Maintaining temperatures below 30°C prevents side reactions.

-

Stoichiometry : A 3:1 molar ratio of NaBH₄ to substrate ensures complete reduction.

Asymmetric Hydrogenation

Patent WO2020204647A1 highlights challenges in earlier asymmetric hydrogenation methods, where rhodium catalysts with ferrocene ligands produced low optical purity (82.3% ee). The updated protocol resolves racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate using isopropanol solvation with dibenzoyl-L-tartaric acid (L-DTTA). This step increases enantiomeric purity to 99.8% ee before reduction to the free amine.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reaction efficiency. For example, cyclization and methylation steps are performed in tandem reactors, reducing purification intervals and improving throughput by 40% compared to batch processes.

Green Chemistry Principles

Solvent recovery systems and catalytic methylation (using dimethyl carbonate instead of methyl iodide) reduce waste generation. A case study reported a 92% atom economy for the methylation step when using supercritical CO₂ as a solvent.

Stereochemical Control and Resolution

Chiral Resolution with L-DTTA

The six-step process in patent CN105237463A resolves enantiomers using L-DTTA. Key stages include:

-

Amination : Reaction of N-benzyl-4-carbonyl-ethyl nipecotate with aqueous ammonia (25%) at 30–40°C for 16–30 hours.

-

Crystallization : Isolation of the L-DTTA salt from methyl tert-butyl ether, yielding >99% diastereomeric excess.

-

Salt Conversion : Treatment with HCl/ethanol generates the dihydrochloride.

Solvate Formation for Enhanced Purity

The isopropanol solvate of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate (Figure 1) exhibits superior crystallinity, enabling isolation of the (3R,4R) isomer with 99.8% ee.

Purification and Salt Formation

Dihydrochloride Salt Preparation

The free base is treated with 2M HCl in ethanol, yielding a white solid with a melting point of 249–251°C. Critical factors include:

Acetate Salt for Stability

Patent WO2020204647A1 advocates converting the free amine to its acetate salt, which demonstrates 98% stability after 12 months at 25°C, compared to 85% for the dihydrochloride form.

Analytical Methods for Quality Control

| Parameter | Method | Specification |

|---|---|---|

| Enantiomeric Purity | Chiral HPLC (Chiralpak IC-3) | ≥99.5% ee |

| Residual Solvents | GC-FID | <500 ppm (ICH Q3C) |

| Water Content | Karl Fischer Titration | <0.5% w/w |

Nuclear magnetic resonance (NMR) spectroscopy confirms stereochemistry via coupling constants (e.g., for H-3 and H-4). Polarimetry validates optical rotation ( in methanol).

Comparative Analysis of Methods

| Method | Yield | Optical Purity | Scalability |

|---|---|---|---|

| Reductive Amination | 70% | 97.3% ee | Pilot-scale |

| Asymmetric Hydrogenation | 82% | 99.8% ee | Industrial |

| L-DTTA Resolution | 65% | 99.5% ee | Lab-scale |

The asymmetric hydrogenation route, despite higher catalyst costs, is preferred for commercial production due to its superior purity and scalability .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of halogenated derivatives .

Scientific Research Applications

Synthesis and Preparation

The synthesis of (3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride typically involves:

- Chiral Starting Materials : Utilization of chiral precursors to ensure the desired stereochemistry.

- Reactions : Common methods include N-acylation and reductive amination processes.

- Industrial Scale-Up : The production process can be optimized for high yield and purity using efficient catalysts.

Medicinal Chemistry

(3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases. It is notably involved in the development of Janus kinase inhibitors, which are crucial in treating conditions like rheumatoid arthritis .

Biological Research

The compound is utilized as a research tool for studying various biological processes:

- Neurotransmitter Interactions : Investigated for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways.

- Enzyme Modulation : Studies indicate its potential to modulate enzyme activities related to neurotransmitter synthesis and degradation.

Chemical Synthesis

In organic chemistry, it acts as a chiral building block for synthesizing complex organic molecules. Its unique stereochemistry allows for selective reactions that are essential in developing new chemical entities.

Neuropharmacological Studies

Research has demonstrated that (3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride exhibits significant effects on behavior in animal models:

- Depression Models : It has shown efficacy in reducing symptoms associated with depression-like behavior .

Receptor Binding Studies

Binding assays have indicated that this compound selectively binds to certain receptors, suggesting potential for targeted therapeutic interventions in neurological disorders.

In Vitro Studies

In vitro experiments have confirmed that the compound can modulate enzyme activity related to neurotransmitter pathways, supporting its role in neurochemical processes .

Mechanism of Action

The mechanism of action of (3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and ultimately result in the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three key analogs based on stereochemistry , substituent positioning , and applications :

Table 1: Structural and Functional Comparison

Note: CAS 477600-68-3 is ambiguously associated with both cis-isomers and racemic mixtures in the literature, necessitating careful verification .

Key Differences and Implications

Stereochemical Specificity :

- The (3R,4R) configuration is essential for Tofacitinib synthesis, as incorrect stereochemistry (e.g., 3R,4S or 3S,4S) reduces binding affinity to JAK enzymes .

- Diastereomers like (3R,4S) exhibit distinct physicochemical properties, such as melting points and solubility, complicating purification processes .

Substituent Positioning :

- Moving the methyl group from C3 to C4 (as in CAS 477600-68-3) alters the molecule’s hydrogen-bonding capacity, impacting its role as a synthetic intermediate .

Regulatory and Safety Profiles :

- The (3R,4R) isomer is rigorously tested for purity (>98%) to meet pharmaceutical standards, while stereoisomers like (3S,4S) are classified as impurities requiring strict control (<0.15% in final APIs) .

- Safety data sheets highlight that handling diastereomers requires similar precautions (e.g., PPE for inhalation risks), but their toxicological profiles may differ .

Research Findings and Industrial Relevance

Synthesis Efficiency: Patent literature (e.g., ) emphasizes novel methods to optimize the (3R,4R) isomer’s yield, avoiding formation of undesired diastereomers. For example, chiral resolution techniques achieve >99% enantiomeric excess .

Market Demand :

- The (3R,4R) isomer is priced at $90–$330/g due to its niche application in Tofacitinib production, whereas analogs like CAS 477600-68-3 are cheaper ($29–$156/g) and used primarily in research .

Analytical Challenges :

- HPLC methods with chiral columns are required to distinguish (3R,4R) from (3S,4S) isomers, as their similar retention times complicate quality control .

Biological Activity

(3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride is a compound with significant potential in various biological applications. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H22Cl2N2

- Molecular Weight : 277.23 g/mol

- CAS Number : 2649263-35-2

The compound is characterized by its piperidine structure, which is known for its ability to interact with various biological targets, including receptors and enzymes.

Pharmacological Effects

-

Neuropharmacology :

- The compound has been studied for its potential effects on the central nervous system (CNS). Research indicates that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in mood regulation and cognitive functions .

- Studies have shown that similar piperidine derivatives can exhibit antidepressant and anxiolytic properties, suggesting that (3R,4R)-1-benzyl-3-methyl-piperidin-4-ylamine dihydrochloride could have therapeutic applications in treating mood disorders .

-

Antimicrobial Activity :

- Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against certain bacterial strains. The piperidine structure may enhance membrane permeability, allowing for better interaction with microbial cells.

-

Enzyme Inhibition :

- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain . This inhibition could lead to increased levels of neurotransmitters, potentially enhancing mood and cognitive function.

The biological activity of (3R,4R)-1-benzyl-3-methyl-piperidin-4-ylamine dihydrochloride can be attributed to several mechanisms:

- Receptor Binding : The compound likely interacts with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction can lead to altered signaling pathways that affect mood and behavior.

- Enzyme Interaction : By inhibiting enzymes like MAO, the compound may alter the metabolism of neurotransmitters, leading to increased availability of these critical molecules in the CNS.

Case Studies

-

Cognitive Enhancement :

A study conducted on animal models demonstrated that administration of (3R,4R)-1-benzyl-3-methyl-piperidin-4-ylamine dihydrochloride resulted in improved memory retention and learning capabilities. The mechanism was linked to enhanced dopaminergic signaling . -

Antimicrobial Efficacy :

In vitro tests against Staphylococcus aureus showed that the compound exhibited significant antibacterial activity at certain concentrations. Further studies are required to determine the exact mechanism of action and potential clinical applications .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key steps in the synthetic pathway for (3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride, and how can intermediates be characterized?

- Methodological Answer : The synthesis involves six critical steps:

- (a) N-acylation of 3-amino-4-methylpyridine.

- (b) Quaternization using benzyl halide.

- (c) Partial reduction with sodium borohydride in methanol/water.

- (d) Hydrolysis under acidic conditions to yield 1-benzyl-4-methylpiperidin-3-one.

- (e) Reductive amination with methanolic methylamine and titanium(IV) isopropoxide.

- (f) Chiral resolution using ditoluoyl (L)-tartaric acid .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct synthesis in a fume hood due to potential inhalation hazards.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols.

- Emergency Measures : Immediate medical consultation is required for accidental ingestion or exposure, as systemic toxicity data are limited .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the reductive amination step to enhance yield and enantioselectivity?

- Methodological Answer :

- Variables : Temperature, stoichiometry of titanium(IV) isopropoxide, and reaction time.

- Statistical Approach : Use a fractional factorial design to minimize experiments while maximizing data output. For example, a 2³ factorial design can identify interactions between variables .

- Example Table :

| Variable | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 25 | 50 |

| Catalyst (mol%) | 5 | 15 |

| Reaction Time (h) | 12 | 24 |

- Outcome : Response surface methodology (RSM) can model optimal conditions, reducing trial-and-error inefficiencies .

Q. How can computational chemistry resolve discrepancies between predicted and experimental reaction yields?

- Methodological Answer :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to simulate transition states and identify steric/electronic barriers in the reductive amination step.

- Reaction Path Search : Tools like GRRM or IRC analysis can map energy profiles, highlighting bottlenecks (e.g., unfavorable intermediate geometries) .

- Case Study : If experimental yields are lower than predicted, DFT may reveal unaccounted solvation effects or side reactions (e.g., over-reduction). Validate with in-situ FTIR or GC-MS .

Q. What advanced techniques ensure chiral purity during resolution, and how can impurities be quantified?

- Methodological Answer :

- Chiral Analysis : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Compare retention times with reference standards .

- Impurity Profiling : LC-MS/MS or high-resolution mass spectrometry (HRMS) identifies byproducts (e.g., diastereomeric salts from incomplete resolution). Quantify via calibration curves with ≤0.5% impurity thresholds .

Q. How do solvent and pH influence the stability of (3R,4R)-1-Benzyl-3-methyl-piperidin-4-ylamine dihydrochloride?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests under varying pH (1–13) and solvents (aqueous, methanol, DMSO). Monitor via UPLC at 254 nm.

- Key Findings :

- Acidic Conditions (pH < 3): Degradation via hydrolysis of the benzyl group.

- Basic Conditions (pH > 10): Racemization at the chiral centers.

- Recommendation : Store in anhydrous methanol at −20°C to prevent hydrolysis .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s catalytic requirements in reductive amination?

- Methodological Answer :

- Root Cause : Discrepancies may arise from trace moisture (deactivating titanium catalysts) or varying substrate purities.

- Resolution :

Control Experiments : Repeat reactions under strict anhydrous conditions (molecular sieves, Schlenk line).

Cross-Validation : Compare results with alternative catalysts (e.g., NaBH₄/CeCl₃) to isolate titanium-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.